3,4-Dichloro-2-methoxybenzenesulfonyl chloride
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Overview
Description
3,4-Dichloro-2-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5Cl3O3S and a molecular weight of 275.54 g/mol . It is a derivative of benzenesulfonyl chloride, characterized by the presence of two chlorine atoms and one methoxy group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Scientific Research Applications
3,4-Dichloro-2-methoxybenzenesulfonyl chloride has several applications in scientific research:
Safety and Hazards
3,4-Dichloro-2-methoxybenzenesulfonyl chloride is a hazardous compound. It is dangerous and can cause burns of eyes, skin, and mucous membranes . The safety information includes several precautionary statements such as P260, P261, P264, P271, P280, P301 + P330 + P331, P303 + P361 + P353, P304 + P340, P310, P403 + P233, P405, P501 .
Preparation Methods
The synthesis of 3,4-Dichloro-2-methoxybenzenesulfonyl chloride typically involves the chlorination of 2-methoxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve large-scale chlorination processes with continuous monitoring and quality control to ensure consistency and safety.
Chemical Reactions Analysis
3,4-Dichloro-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases like triethylamine and catalysts such as palladium complexes. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners involved.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-methoxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester derivatives, depending on the nucleophile involved . The molecular targets and pathways involved in its biological activity are related to its ability to modify biomolecules and interfere with their normal function.
Comparison with Similar Compounds
3,4-Dichloro-2-methoxybenzenesulfonyl chloride can be compared with other similar compounds, such as:
3-Methoxybenzenesulfonyl chloride: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
4-Methoxybenzenesulfonyl chloride: Has the methoxy group in a different position, affecting its reactivity and the types of products formed.
4-Nitrobenzenesulfonyl chloride: Contains a nitro group instead of chlorine, leading to different electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the range of possible applications in chemical synthesis and research.
Properties
IUPAC Name |
3,4-dichloro-2-methoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O3S/c1-13-7-5(14(10,11)12)3-2-4(8)6(7)9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBKBJCCCSOVED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247900 |
Source
|
Record name | 3,4-Dichloro-2-methoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246776-77-1 |
Source
|
Record name | 3,4-Dichloro-2-methoxybenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246776-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-2-methoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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